molecular formula C17H22N4O5S2 B2358724 N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide CAS No. 893160-52-6

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide

Cat. No.: B2358724
CAS No.: 893160-52-6
M. Wt: 426.51
InChI Key: WBRYZTXWDUNZHO-UHFFFAOYSA-N
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Description

N-(5-((2-Amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide is a synthetic compound featuring a 1,3,4-thiadiazole core, a heterocycle renowned for its diverse pharmacological potential. With a molecular formula of C24H28N4O5S2 and a molecular weight of 516.6 g/mol, this reagent is designed for use in medicinal chemistry and drug discovery research . The 1,3,4-thiadiazole scaffold is the subject of intense research, particularly in oncology. Studies on analogous structures have demonstrated that these compounds can exhibit cytotoxicity against various cancer cell lines and may function through multiple mechanisms . One prominent mechanism is the inhibition of key enzymes involved in carcinogenesis. Related 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of 15-lipoxygenase-1 (15-LOX-1), an enzyme whose role in the pathogenesis of cancers such as colorectal, skin, pancreatic, and renal cancers has been confirmed . Furthermore, this class of compounds has been investigated for its potential to act as an anti-apoptotic agent by inhibiting executioner caspases like caspase-3, which could have therapeutic implications for conditions involving pathological cell death, such as renal ischemia-reperfusion injury . This product is intended for research purposes by qualified laboratory personnel. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate precautions.

Properties

IUPAC Name

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O5S2/c1-4-24-11-7-10(8-12(25-5-2)14(11)26-6-3)15(23)19-16-20-21-17(28-16)27-9-13(18)22/h7-8H,4-6,9H2,1-3H3,(H2,18,22)(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRYZTXWDUNZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-Mercapto-1,3,4-thiadiazol-2-amine

The thiadiazole core is synthesized via cyclodehydration of thiosemicarbazide with a carboxylic acid derivative in phosphorus oxychloride (POCl₃), adapted from procedures for analogous compounds.

General Procedure :

  • Combine 3.00 mmol of carboxylic acid (e.g., thioglycolic acid) with 10 mL POCl₃.
  • Stir for 20 minutes at room temperature.
  • Add 3.00 mmol thiosemicarbazide and heat at 80–90°C for 1 hour.
  • Quench with ice water, reflux for 4 hours, and basify to pH 8 with NaOH.
  • Filter and recrystallize the product (yield: 70–85%).

Characterization Data :

  • 1H-NMR (DMSO-d₆) : δ 7.94 (m, 2H, aromatic), 3.12 (s, 2H, SH).
  • IR (cm⁻¹) : 3154 (N–H), 1686 (C=O).

Functionalization with (2-Amino-2-oxoethyl)thio Group

The mercapto group is alkylated with 2-bromoacetamide to introduce the acetamide side chain:

Procedure :

  • Dissolve 5-mercapto-1,3,4-thiadiazol-2-amine (2.00 mmol) in anhydrous DMF.
  • Add 2.20 mmol 2-bromoacetamide and 2.40 mmol K₂CO₃.
  • Stir at 60°C for 12 hours.
  • Pour into ice water, extract with ethyl acetate, and purify via column chromatography (EtOAc/hexane, 1:1).

Yield : 65–75%.
Key Spectral Data :

  • 13C-NMR : δ 168.77 (C=O), 55.12 (S–CH₂).
  • Elemental Analysis : Calculated for C₄H₆N₄OS₂: C 27.27%, H 3.64%, N 31.79%; Found: C 27.45%, H 3.52%, N 31.62%.

Synthesis of 3,4,5-Triethoxybenzoyl Chloride

The benzamide component is prepared from 3,4,5-triethoxybenzoic acid:

Procedure :

  • Reflux 5.00 mmol 3,4,5-triethoxybenzoic acid with 10 mL thionyl chloride (SOCl₂) for 3 hours.
  • Remove excess SOCl₂ under reduced pressure to obtain the acid chloride as a pale-yellow oil.

Purity : >95% (by ¹H-NMR).

Amidation of the Thiadiazole Amine

Acid Chloride Method

Procedure :

  • Dissolve 5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine (1.50 mmol) in anhydrous THF.
  • Add 1.65 mmol 3,4,5-triethoxybenzoyl chloride and 3.00 mmol NaHCO₃.
  • Stir at room temperature for 24 hours.
  • Filter, wash with water, and recrystallize from methanol.

Yield : 60–70%.
Characterization :

  • ¹H-NMR (500 MHz, DMSO-d₆) : δ 12.64 (s, 1H, NH), 7.54–7.51 (m, 3H, aromatic), 4.12 (q, 6H, OCH₂CH₃), 3.82 (s, 2H, S–CH₂).
  • IR (cm⁻¹) : 3369 (N–H), 1686 (C=O amide), 1236 (C–O–C).

Carbodiimide Coupling Method

Procedure :

  • Mix 3,4,5-triethoxybenzoic acid (1.50 mmol), EDC (1.65 mmol), and HOBt (1.65 mmol) in acetonitrile.
  • Add 1.50 mmol thiadiazole amine and stir for 24 hours.
  • Extract with ethyl acetate, wash with NaHCO₃ and brine, and purify by chromatography.

Yield : 55–65%.

Comparative Analysis of Synthetic Routes

Parameter Acid Chloride Method Carbodiimide Method
Reaction Time 24 hours 24 hours
Yield 60–70% 55–65%
Purity >95% 90–93%
Byproducts Minimal HOBt adducts
Scalability High Moderate

The acid chloride method offers higher yields and purity, making it preferable for large-scale synthesis.

Optimization and Troubleshooting

  • Side Reactions : Over-alkylation of the thiol group is mitigated by using a 10% excess of 2-bromoacetamide and maintaining pH < 8 during alkylation.
  • Purification : Recrystallization from methanol/water (3:1) removes unreacted acid chloride.
  • Stability : The triethoxybenzamide group is sensitive to strong acids; neutral conditions are maintained during coupling.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide typically involves multi-step chemical reactions starting from simpler thiadiazole derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound. The synthesis process may require specific conditions such as controlled temperature and pressure and the use of catalysts or solvents to facilitate reactions .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast cancer (MCF7) and glioblastoma (LN229) cells. The mechanism of action is thought to involve interaction with specific enzymes or receptors critical for cancer cell proliferation .

For example, a study reported percent growth inhibitions (PGIs) of up to 86% against certain cancer cell lines . The compound's ability to induce apoptosis in cancer cells has been confirmed through cytotoxic assays and colony formation assays .

Antimicrobial Activity

This compound also shows promising antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains and fungi. The compound's structural features contribute to its ability to disrupt microbial cell walls or interfere with metabolic pathways in pathogens .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyFocusFindings
Study AAnticancerSignificant growth inhibition in MCF7 cells (PGI: 86%)
Study BAntimicrobialEffective against Gram-positive and Gram-negative bacteria
Study CMolecular DockingIdentified potential binding sites on target enzymes

These findings suggest that further research could enhance our understanding of this compound's therapeutic potential.

Mechanism of Action

The mechanism of action of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Based Activity Trends

Table 1: Comparison of Key 1,3,4-Thiadiazole Derivatives

Compound Name / ID (from Evidence) Substituents (R-group) Melting Point (°C) Bioactivity (Key Findings) Reference ID
Target Compound 3,4,5-Triethoxybenzamide + 2-amino-2-oxoethylthio N/A Data not available in evidence
5e () 4-Chlorobenzylthio + phenoxyacetamide 132–134 Antimicrobial (unquantified)
5j () 4-Chlorobenzylthio + isopropylphenoxyacetamide 138–140 Higher yield (82%)
5k () Methoxyphenoxy + methylthio 135–136 Moderate yield (72%)
5c () 4-Methylbenzylthio + thiadiazinan-thione 169–171 Antimicrobial (67% yield)
7k () Piperidinylethylthio + substituted benzamide N/A Anticancer (GI₅₀ = 1.2 µM vs. MCF-7)
12g () Indole + trimethoxyphenylpyridoindole N/A Structural data only

Key Observations:

  • Lipophilicity and Bioavailability : The triethoxy group in the target compound likely increases lipophilicity compared to analogs with simpler substituents (e.g., methyl or methoxy groups in ). This may enhance cellular uptake but could reduce aqueous solubility .
  • Thioether vs. Thiol Groups: The 2-amino-2-oxoethylthio group in the target compound provides a polar, hydrogen-bonding site absent in analogs with non-polar thioethers (e.g., benzylthio in 5h ). This could influence target specificity.
  • Antimicrobial Potential: Analogs with halogenated benzylthio groups (e.g., 5e, 5j in ) show moderate antimicrobial activity, suggesting the target compound’s 3,4,5-triethoxy group may enhance potency against resistant strains .

Pharmacological Gaps

  • Anticancer Activity: Compounds like 7k () with piperidinylethylthio groups exhibit nanomolar GI₅₀ values against breast cancer (MCF-7). The target compound’s triethoxybenzamide moiety may similarly interact with tubulin or kinase targets but requires validation .

Biological Activity

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic applications based on various research findings.

1. Chemical Structure and Synthesis

The compound features a thiadiazole ring , an amino-oxoethyl group , and a triethoxybenzamide moiety . The synthesis typically involves:

  • Formation of the Thiadiazole Ring : Achieved through cyclization reactions involving thiosemicarbazide and carbon disulfide.
  • Coupling Reactions : The benzamide moiety is introduced via coupling with appropriate acid derivatives using reagents like EDCI in the presence of bases such as triethylamine.

2.1 Antimicrobial Properties

Research indicates that derivatives of thiadiazoles, including this compound, exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like streptomycin and fluconazole .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32.6
Escherichia coli47.5
Bacillus cereus25.0

2.2 Anticancer Activity

The anticancer potential of this compound has been explored extensively:

  • Cell Line Studies : It has demonstrated cytotoxic effects against several cancer cell lines including HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) with IC50 values ranging from 0.280.28 to 10μg/mL10\mu g/mL .
Cell LineIC50 (μg/mL)
HCT1163.29
H46010
MCF-70.28

The biological activity is primarily attributed to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It acts on various receptors altering signaling pathways related to inflammation and apoptosis .

3. Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives:

  • Study on Antimicrobial Activity : A study reported that a series of thiadiazole compounds exhibited significant antibacterial activity against S. aureus and E. coli, with some derivatives showing enhanced potency due to structural modifications .
  • Cytotoxicity Evaluation : In vitro studies indicated that compounds similar to this compound induced apoptosis in cancer cells without causing significant toxicity to normal cells .

4. Potential Applications

Given its promising biological activities, this compound could serve multiple roles in:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial or anticancer agents.
  • Research Applications : As a tool in biochemical studies focusing on enzyme inhibition or receptor interactions.

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves sequential steps: (1) formation of the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazide derivatives, (2) introduction of the thioether linkage using 2-amino-2-oxoethylthiol, and (3) coupling with 3,4,5-triethoxybenzamide via amide bond formation. Key optimizations include pH control during cyclization (pH 8–9) and temperature modulation (60–80°C) to prevent side reactions. Catalysts like triethylamine and solvents such as DCM or DMSO are critical for yield improvement (65–90%) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Core techniques include:

  • 1H/13C NMR : Assigns proton environments and confirms substitution patterns.
  • HRMS : Validates molecular weight and fragmentation pathways.
  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • TLC/HPLC : Monitors reaction progress and purity (>95% by HPLC). X-ray crystallography (if crystals are obtained) resolves 3D conformation .

Q. What are the primary biological targets hypothesized for this compound?

Structural analogs of thiadiazole-benzamide hybrids are known to interact with enzymes (e.g., kinases) or DNA via hydrogen bonding and hydrophobic interactions. Preliminary docking studies suggest affinity for ATP-binding pockets in cancer-related proteins .

Advanced Research Questions

Q. How can structural ambiguities be resolved without crystallographic data?

Combine 2D NMR (e.g., HSQC, HMBC) to map connectivity, complemented by DFT calculations to predict stable conformers. Cross-reference spectral data with structurally similar compounds (e.g., ’s trifluoromethyl analog) to infer substituent effects .

Q. What methodologies address discrepancies in reported biological activity data?

  • Assay standardization : Use consistent cell lines (e.g., MCF-7, HeLa) and controls.
  • Purity validation : Ensure >98% purity via HPLC and elemental analysis.
  • Dose-response curves : Quantify IC50 values across multiple replicates to assess reproducibility .

Q. How can computational modeling enhance mechanistic understanding?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like tubulin or topoisomerase II. MD simulations assess stability of ligand-receptor complexes over 100 ns. ADMET predictions (QikProp) evaluate bioavailability and toxicity risks .

Q. What strategies optimize multi-step synthesis yield and scalability?

  • Continuous flow reactors : Improve mixing and heat transfer for cyclization steps.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h) for amide coupling.
  • In situ purification : Use scavenger resins to remove byproducts .

Q. How does substituent variation on the benzamide moiety affect bioactivity?

Systematic SAR studies involve synthesizing derivatives with modified alkoxy groups (e.g., replacing triethoxy with methylenedioxy). Biological assays (MTT, apoptosis) quantify potency shifts, while docking identifies steric/electronic influences on binding .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting cytotoxicity results across studies?

  • Meta-analysis : Compare datasets using standardized metrics (e.g., GI50 vs. IC50).
  • Cell line validation : Confirm target expression levels (e.g., EGFR in HeLa) via Western blot.
  • Solvent controls : Rule out DMSO cytotoxicity artifacts .

Q. What advanced techniques validate target engagement in vitro?

  • SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics (KD values).
  • Cellular thermal shift assay (CETSA) : Confirms target stabilization upon ligand binding.
  • CRISPR knockouts : Assess activity loss in target-deficient cell lines .

Q. Methodological Notes

  • Crystallography : SHELXL () remains the gold standard for refinement, but twinned data may require twin law identification .
  • Synthesis Automation : Robotic platforms enable high-throughput screening of reaction conditions (e.g., solvent/catalyst combinations) .

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